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Compound of Interest

Compound Name: Phenol, p-[2-(4-quinolyl)vinyl]-

Cat. No.: B1619303

A Comprehensive Guide to the Quantitative Structure-Activity Relationship (QSAR) Analysis of
Quinolinyl Vinyl Phenol Analogs as Anticancer Agents

For researchers and scientists in the field of drug discovery, understanding the relationship
between the chemical structure of a compound and its biological activity is paramount. This
guide provides a comparative overview of the Quantitative Structure-Activity Relationship
(QSAR) analysis of quinolinyl vinyl phenol analogs, a class of compounds showing promise as
anticancer agents. By leveraging experimental data and computational modeling, we can
elucidate the key structural features that contribute to their cytotoxic effects, paving the way for
the design of more potent and selective drug candidates.

Data Presentation: Unveiling Structure-Activity
Relationships

The anticancer activity of quinolinyl vinyl phenol analogs is influenced by various structural
modifications. The following tables summarize the cytotoxic effects (IC50 values) of
representative compounds against different cancer cell lines, alongside key molecular
descriptors used in QSAR studies.

Table 1: Anticancer Activity of Quinolinyl Vinyl Phenol Analogs and Related Derivatives
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Compound ID Structure E::;cer Cell IC50 (uM) Reference
3-(2-Quinolin-2-
1 ] Breast Cancer <10 [1]
yl-vinyl)-phenol
2-((1,2,3,4-
tetrahydroquinoli
Osteosarcoma
2 n-1-yl)(4- (U20S) 50.5+3.8 [2][3]
methoxyphenyl)
methyl)phenol
8-hydroxy-N-
methyl-N-(prop- Amelanotic
3 2-yn-1- Melanoma (C- 12.3+0.9 [4]
yl)quinoline-5- 32)
sulfonamide
8-hydroxy-N-
methyl-N-(prop- Breast
4 2-yn-1- Adenocarcinoma 154 +1.1 [4]
yl)quinoline-5- (MDA-MB-231)
sulfonamide
8-hydroxy-N-
methyl-N-(prop- Lung
5 2-yn-1- Adenocarcinoma  18.2+1.3 [4]
yhquinoline-5- (A549)
sulfonamide

Table 2: Key Molecular Descriptors in QSAR Models for Anticancer Activity
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Descriptor Type

Descriptor Name

Definition

Potential Influence
on Activity

Electronic

HOMO Energy
(Highest Occupied

Molecular Orbital)

Energy of the
outermost electron-

containing orbital.

Relates to the
molecule's ability to

donate electrons.

LUMO Energy
(Lowest Unoccupied

Molecular Orbital)

Energy of the first
vacant orbital.

Relates to the
molecule's ability to

accept electrons.

A measure of the

Influences drug-

Dipole Moment polarity of the ) )
receptor interactions.
molecule.
Numerical values that
describe the
Molecular

Topological

Connectivity Indices

branching and
complexity of a

molecule.

Correlates with
molecular size and

shape.

Wiener Index

The sum of the
distances between all
pairs of atoms in a

molecule.

Relates to molecular

compactness.

Physicochemical

LogP (Octanol-Water

Partition Coefficient)

A measure of the
molecule's
hydrophobicity.

Affects membrane
permeability and

solubility.

Molar Refractivity
(MR)

A measure of the
volume occupied by a
molecule and its

polarizability.

Relates to ligand-

receptor binding.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and

comparison of QSAR studies. Below are typical methodologies employed in the synthesis and

biological evaluation of quinolinyl vinyl phenol analogs.
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Synthesis of Quinolinyl Vinyl Phenol Analogs

A general method for the synthesis of quinolinyl vinyl phenol analogs involves a condensation
reaction. For example, the synthesis of 3-(2-Quinolin-2-yl-vinyl)-phenol can be achieved
through the reaction of 2-methylquinoline with 3-hydroxybenzaldehyde in the presence of a
catalyst, such as acetic anhydride, followed by purification.

In Vitro Cytotoxicity Assays

The anticancer activity of the synthesized compounds is typically evaluated using various
cancer cell lines.

MTT Assay:

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000
cells/well and incubated for 24 hours.

Compound Treatment: The cells are then treated with various concentrations of the quinolinyl
vinyl phenol analogs and incubated for another 48-72 hours.

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is
added to each well and incubated for 4 hours to allow the formation of formazan crystals.

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570
nm) using a microplate reader.

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the
dose-response curves.

Apoptosis Assay (Annexin V-FITC/PI Staining):

o Cell Treatment: Cells are treated with the test compounds at their respective IC50
concentrations for a specified time.

o Cell Harvesting: The cells are harvested, washed with PBS, and resuspended in binding
buffer.
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» Staining: Annexin V-FITC and Propidium lodide (PI) are added to the cell suspension and
incubated in the dark.

o Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate
between viable, early apoptotic, late apoptotic, and necrotic cells.

Computational QSAR Modeling

The development of a QSAR model involves several key steps.

» Data Set Preparation: A dataset of quinolinyl vinyl phenol analogs with their corresponding
biological activities (e.g., IC50 values) is compiled.

o Molecular Descriptor Calculation: A variety of molecular descriptors (electronic, topological,
physicochemical, etc.) are calculated for each molecule in the dataset using specialized
software.

» Model Development: Statistical methods such as Multiple Linear Regression (MLR) or
Artificial Neural Networks (ANN) are used to build a mathematical model that correlates the
molecular descriptors with the biological activity.

e Model Validation: The predictive power of the QSAR model is rigorously validated using
internal (e.g., cross-validation) and external validation techniques.[5]

Mandatory Visualization

To better illustrate the concepts discussed, the following diagrams have been generated using
the DOT language.
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Model Validation & Application
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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